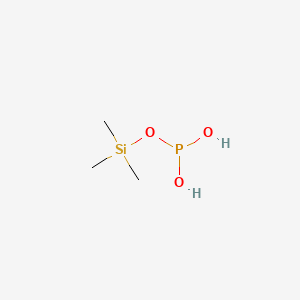
Trimethylsilyl dihydrogen phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-(trimethylsilyl)phosphite is an organophosphorus compound with the chemical formula C3H11O3PSi. It is a derivative of phosphorous acid where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis.
Preparation Methods
Mono-(trimethylsilyl)phosphite can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with phosphorous acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Mono-(trimethylsilyl)phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mono-(trimethylsilyl)phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which mono-(trimethylsilyl)phosphite exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can be easily removed under certain conditions, allowing the phosphorus atom to react with other molecules. This reactivity makes it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Mono-(trimethylsilyl)phosphite can be compared with other similar compounds such as tris(trimethylsilyl)phosphite and triethyl phosphite. While all these compounds contain a phosphorus atom bonded to silyl or alkyl groups, mono-(trimethylsilyl)phosphite is unique in having only one trimethylsilyl group, which gives it distinct reactivity and applications. Tris(trimethylsilyl)phosphite, for example, is often used as an additive in lithium-ion batteries due to its ability to form stable interphases on electrode surfaces .
Properties
Molecular Formula |
C3H11O3PSi |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
trimethylsilyl dihydrogen phosphite |
InChI |
InChI=1S/C3H11O3PSi/c1-8(2,3)6-7(4)5/h4-5H,1-3H3 |
InChI Key |
SYUQQUMHOZQROL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















